6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a benzoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom or other substituents with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could result in a derivative with a different substituent in place of the bromine atom .
Scientific Research Applications
6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-bromo-2-[4-(dimethylamino)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione include:
- 6-bromo-1,2,3,4-tetrahydroisoquinoline
- 4-bromo-N-butylnaphthalimide
- 6-bromo-4-((dimethylamino)methyl)phthalazin-1(2H)-one .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H15BrN2O2 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
6-bromo-2-[4-(dimethylamino)phenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C20H15BrN2O2/c1-22(2)12-6-8-13(9-7-12)23-19(24)15-5-3-4-14-17(21)11-10-16(18(14)15)20(23)25/h3-11H,1-2H3 |
InChI Key |
PLPYHVJHCZVSOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Origin of Product |
United States |
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